![molecular formula C12H20ClNO B1450313 N-Ethyl-2-(2-ethylphenoxy)ethanamine hydrochloride CAS No. 1609404-36-5](/img/structure/B1450313.png)
N-Ethyl-2-(2-ethylphenoxy)ethanamine hydrochloride
Overview
Description
“N-Ethyl-2-(2-ethylphenoxy)ethanamine hydrochloride” is a chemical compound with the CAS Number: 1609404-36-5 . It has a molecular weight of 229.75 . The compound is in solid form and is stored at room temperature .
Molecular Structure Analysis
The InChI code for “N-Ethyl-2-(2-ethylphenoxy)ethanamine hydrochloride” is1S/C12H19NO.ClH/c1-3-11-7-5-6-8-12(11)14-10-9-13-4-2;/h5-8,13H,3-4,9-10H2,1-2H3;1H
. This indicates the molecular structure of the compound. Physical And Chemical Properties Analysis
“N-Ethyl-2-(2-ethylphenoxy)ethanamine hydrochloride” is a solid at room temperature . It has a molecular weight of 229.75 .Scientific Research Applications
Medicine
N-Ethyl-2-(2-ethylphenoxy)ethanamine hydrochloride: is a compound with potential applications in the medical field. While specific uses in medicine are not detailed in the available literature, compounds with similar structures are often explored for their pharmacological effects. This compound could be investigated for its bioactivity, including receptor binding or enzyme inhibition, which are common first steps in drug discovery .
Agriculture
In agriculture, chemical compounds like N-Ethyl-2-(2-ethylphenoxy)ethanamine hydrochloride may be studied for their role as growth promoters or pesticides. Its efficacy in these areas would require extensive field trials to determine its impact on crop yield and pest resistance .
Industry
Industrial applications of such compounds often include their use as intermediates in the synthesis of more complex moleculesN-Ethyl-2-(2-ethylphenoxy)ethanamine hydrochloride could serve as a precursor in the manufacture of polymers, dyes, or other industrial chemicals .
Environmental Science
Environmental scientists might explore the environmental fate of N-Ethyl-2-(2-ethylphenoxy)ethanamine hydrochloride , such as its biodegradability or potential as an environmental contaminant. Understanding its breakdown products and their effects on ecosystems would be crucial for assessing environmental risks .
Material Science
In material science, researchers could investigate the compound’s properties in the development of new materials. For instance, it could be used to modify surface properties or as a component in nanotechnology applications, where its chemical reactivity and stability under various conditions would be key factors .
Biochemistry
Biochemically, N-Ethyl-2-(2-ethylphenoxy)ethanamine hydrochloride might be used as a reagent in molecular biology experiments or as a building block in peptide synthesis. Its interactions with biological macromolecules could also be of interest in understanding cellular processes .
Safety and Hazards
properties
IUPAC Name |
N-ethyl-2-(2-ethylphenoxy)ethanamine;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19NO.ClH/c1-3-11-7-5-6-8-12(11)14-10-9-13-4-2;/h5-8,13H,3-4,9-10H2,1-2H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QNKWSEONCBSDIJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=CC=C1OCCNCC.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H20ClNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.74 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-Ethyl-2-(2-ethylphenoxy)ethanamine hydrochloride |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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